molecular formula C20H23N3O B3613097 Brxlcvavconcqe-uhfffaoysa-

Brxlcvavconcqe-uhfffaoysa-

Cat. No.: B3613097
M. Wt: 321.4 g/mol
InChI Key: BRXLCVAVCONCQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oxo-2-propenylium can be synthesized through various methods. One common approach involves the reaction of CH2CHCO (g, 2A") with specific reagents under controlled conditions. The reaction typically requires high temperatures and specific catalysts to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 1-Oxo-2-propenylium often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The process may include steps such as purification and isolation to obtain the compound in its pure form. Specific details about the industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-2-propenylium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert 1-Oxo-2-propenylium into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes , while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-Oxo-2-propenylium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism by which 1-Oxo-2-propenylium exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules .

Comparison with Similar Compounds

1-Oxo-2-propenylium can be compared with other similar compounds such as cyclopentylamine and o-toluoyl chloride . These compounds share some structural similarities but differ in their chemical properties and reactivity . The uniqueness of 1-Oxo-2-propenylium lies in its specific molecular structure and the types of reactions it can undergo.

List of Similar Compounds

  • Cyclopentylamine (C5H11N)
  • o-Toluoyl chloride (C8H7ClO)

These compounds provide a basis for comparison, highlighting the distinct characteristics and applications of 1-Oxo-2-propenylium.

Properties

IUPAC Name

2-ethoxy-4-ethyl-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-23-16-13-9-8-12-15(16)21-19-18(23)17(20(22-19)24-4-2)14-10-6-5-7-11-14/h5-13,17-19,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXLCVAVCONCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2C(C(=NC2NC3=CC=CC=C31)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.